molecular formula C14H12FNO2 B7901072 Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylate

Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B7901072
M. Wt: 245.25 g/mol
InChI Key: OOKUTMZSIGOCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylate is a useful research compound. Its molecular formula is C14H12FNO2 and its molecular weight is 245.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques and Chemical Properties:

    • Shi Qunfeng et al. (2012) described the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate, which is related to the compound . This synthesis involved oxidation, nitration, and reduction processes, indicating complex synthetic routes for similar compounds (Shi Qunfeng et al., 2012).
  • Applications in Sensing Technologies:

    • Tanmay Das et al. (2021) synthesized Methyl 2′-aminobiphenyl-4-carboxylate, a compound used as an optical chloride sensor. This research highlights the potential application of similar biphenyl carboxylates in sensing technologies (Tanmay Das et al., 2021).
  • Pharmaceutical and Medical Applications:

    • Jianqing Zhang et al. (2019) studied 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate in the synthesis of anticancer drugs. This suggests that similar fluorinated biphenyl carboxylates might have potential applications in pharmaceuticals (Jianqing Zhang et al., 2019).
  • Analytical and Material Science Research:

    • Y. Sheena Mary et al. (2014) focused on Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, analyzing its molecular structure and properties. This study provides insights into the structural and electronic properties of similar fluorinated biphenyl compounds, which can be crucial for material science applications (Y. Sheena Mary et al., 2014).
  • Applications in Liquid Crystals and Optical Materials:

    • V. Percec et al. (1994) investigated liquid crystals of diastereomers related to the fluoro-biphenyl carboxylate family. This study reveals the potential use of such compounds in the development of advanced liquid crystal materials (V. Percec et al., 1994).

Properties

IUPAC Name

methyl 2-amino-5-(4-fluorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)12-8-10(4-7-13(12)16)9-2-5-11(15)6-3-9/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKUTMZSIGOCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-4'-fluoro-[1,1'-biphenyl]-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.